Home > Products > Building Blocks P13961 > 2-Methyl-6-morpholinopyrimidin-4-amine
2-Methyl-6-morpholinopyrimidin-4-amine - 28732-85-6

2-Methyl-6-morpholinopyrimidin-4-amine

Catalog Number: EVT-1704912
CAS Number: 28732-85-6
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []

Compound Description: This compound was synthesized and its potential for biological activity was investigated through docking studies. [] While the specific biological target and activity were not specified in the abstract, the research highlights its potential relevance in medicinal chemistry.

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine []

Compound Description: This compound incorporates a "relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif" and is suggested as a potential kinase inhibitor. [] Its structure was characterized by X-ray crystallography, NMR, and mass spectrometry.

5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine []

Compound Description: This compound, with confirmed structure through X-ray diffraction and other methods, demonstrates moderate anticancer activity. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003) []

Compound Description: SN003 is a novel, small-molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] It displays high affinity and selectivity for CRF1 receptors and inhibits CRF-induced cAMP accumulation.

N-(2-methyl-6-benzoxazolyl)-N′-1,5-naphthyridin-4-yl urea (SB334867) []

Compound Description: SB334867 acts as a selective antagonist of the hypocretin receptor-1 (Hcrt-r1). [] This compound effectively reduced ethanol-seeking behavior in preclinical models, highlighting its potential in treating alcohol addiction.

Overview

2-Methyl-6-morpholinopyrimidin-4-amine is a heterocyclic compound characterized by a pyrimidine ring that includes a methyl group at the 2-position and a morpholine ring at the 6-position. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. It is classified as an amine and a pyrimidine derivative, with the molecular formula C9H14N4OC_9H_{14}N_4O and a molecular weight of approximately 182.23 g/mol .

Synthesis Analysis

Methods

The synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Technical Details

  1. Starting Materials:
    • 2-chloro-6-methylpyrimidine
    • Morpholine
    • Potassium carbonate (base)
    • Dimethylformamide (solvent)
  2. Reaction Conditions:
    • Temperature: Elevated (typically around 80-120°C)
    • Time: Several hours, depending on the scale and specific conditions used.
  3. Yield Optimization:
    • The process may be optimized using continuous flow synthesis techniques and automated reactors to enhance efficiency and scalability, ensuring high yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-6-morpholinopyrimidin-4-amine can be represented as follows:

  • InChI: InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12).

Data

PropertyValue
Molecular FormulaC9H14N4OC_9H_{14}N_4O
Molecular Weight182.23 g/mol
IUPAC Name2-methyl-6-morpholin-4-ylpyrimidin-4-amine
Chemical Reactions Analysis

Reactions

2-Methyl-6-morpholinopyrimidin-4-amine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield amine derivatives utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols under basic or acidic conditions.

Technical Details

Common reagents and conditions for these reactions include:

Reaction TypeReagents/Conditions
OxidationHydrogen peroxide in acidic medium
ReductionLithium aluminum hydride in ether
SubstitutionHalides or amines in presence of base
Mechanism of Action

The mechanism of action for 2-Methyl-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets. Research indicates that it may inhibit the production of nitric oxide and cyclooxygenase (COX-2) in macrophage cells, leading to reduced inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature, with solubility characteristics dependent on the solvent used.

Chemical Properties

Key chemical properties include:

PropertyValue
Melting PointNot widely documented
SolubilitySoluble in DMF and DMSO
StabilityStable under standard conditions

These properties make it suitable for various applications in medicinal chemistry.

Applications

2-Methyl-6-morpholinopyrimidin-4-amine has several scientific research applications, including:

  1. Chemistry: Utilized as a building block in synthesizing more complex molecules.
  2. Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
  3. Medicine: Explored for developing new therapeutic agents targeting inflammatory diseases and infections.
  4. Industry: Used in developing novel materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals .
Introduction to Morpholinopyrimidine-Based Therapeutics

Role in Heterocyclic Medicinal Chemistry Paradigms

The pyrimidine scaffold represents one of medicinal chemistry's most privileged heterocyclic structures, serving as a versatile pharmacophore in numerous FDA-approved drugs and investigational compounds. Within this chemical class, 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6) exemplifies how strategic substitution transforms a fundamental heterocycle into a therapeutically relevant scaffold. Characterized by a molecular formula of C₉H₁₄N₄O and molecular weight of 194.23 g/mol, this compound features three distinct pharmacophoric elements: a pyrimidine core providing hydrogen-bonding capabilities, a morpholine moiety enhancing solubility, and a methyl group influencing steric and electronic properties [1] [2] [4]. This specific arrangement creates a molecular recognition pattern ideally suited for interaction with biological targets, particularly protein kinases where the morpholine oxygen often forms critical hydrogen bonds with hinge region residues [6] [9].

The structural significance of this compound lies in its ability to serve as a multifunctional building block for drug discovery. The C₄ amino group provides a site for derivatization, enabling the synthesis of more complex molecules through nucleophilic substitution reactions. This chemical handle has been exploited to develop kinase inhibitors where the pyrimidine core occupies the ATP-binding pocket while appended groups extend into adjacent hydrophobic regions [6] [9]. The morpholine substituent serves dual purposes: its oxygen atom participates in hydrogen bonding while its conformationally flexible ring system improves aqueous solubility—a critical parameter in drug development often addressed through morpholine incorporation. With calculated physicochemical properties including a TPSA of 64.27 Ų, logP of 0.20, and only one rotatable bond, this scaffold exhibits favorable drug-like characteristics that balance membrane permeability and aqueous solubility [4].

Table 1: Comparative Analysis of Pyrimidine-Based Therapeutic Scaffolds

Core StructureCommon Therapeutic TargetsKey AdvantagesRepresentative Drugs
2-Methyl-6-morpholinopyrimidin-4-amineKinases (FLT3, PLK4, NAPE-PLD)Balanced solubility/permeability, Multiple H-bond sitesInvestigational compounds
4-AnilinopyrimidineEGFR, BTK, JAKHigh kinase selectivity, Favorable pharmacokineticsImatinib, Gefitinib
PyrimidinonePDE5, DHFRMetabolic stability, Diverse substitution patternsSildenafil, Trimethoprim
Halogenated pyrimidineThymidylate synthase, KinasesEnhanced reactivity, Improved target affinity5-Fluorouracil, Crizotinib

The emergence of 2-Methyl-6-morpholinopyrimidin-4-amine as a privileged scaffold is further evidenced by its role in generating diverse bioactive molecules. Structural analogs demonstrate remarkable target modulation capabilities across multiple protein families. For instance, replacement of the C₄ amino group with substituted anilines yields compounds exhibiting nanomolar inhibition of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia [9]. Similarly, when incorporated into PLK4 inhibitors, this scaffold demonstrates high potency (IC₅₀ = 0.0067 μM) against a master regulator of centriole duplication, validating its utility in targeting serine/threonine kinases [7]. The compound's chemical versatility enables its transformation into conformationally restricted analogs through ring fusion strategies, as demonstrated in pyrrolo[3,2-d]pyrimidin-4-amines that exhibit potent microtubule depolymerization activity [5].

Rationale for Molecular Hybridization Strategies in Scaffold Design

Molecular hybridization represents a cornerstone approach in modern medicinal chemistry, with 2-Methyl-6-morpholinopyrimidin-4-amine serving as an exemplary case study in rational scaffold design. The hybridization strategy employed in this scaffold integrates three complementary structural elements: the hydrogen-bonding capacity of the pyrimidine diamino system, the solubility-enhancing properties of the morpholine ring, and the steric modulation provided by the methyl substituent. This synergistic combination addresses multiple drug design challenges simultaneously. The morpholine moiety significantly improves aqueous solubility—a common limitation of planar heterocyclic systems—without compromising membrane permeability, as evidenced by the compound's favorable logP value of 0.20 [4] . Meanwhile, the strategically positioned methyl group at C₂ provides both steric constraints that influence binding orientation and metabolic stabilization by blocking vulnerable oxidation sites [6] [7].

The hybridization approach extends beyond simple substituent addition to encompass conformational restriction strategies that enhance target affinity. In the development of NAPE-PLD inhibitors, researchers systematically modified a high-throughput screening hit containing the 2-methyl-6-morpholinopyrimidin-4-amine core. By replacing flexible N-methylphenethylamine with rigidified (S)-3-phenylpiperidine, they achieved a 3-fold potency increase due to reduced entropic penalty upon binding. Subsequent replacement of morpholine with (S)-3-hydroxypyrrolidine further enhanced activity 10-fold while reducing lipophilicity, ultimately yielding nanomolar inhibitor LEI-401 [6]. This exemplifies how structural modifications of the core scaffold can progressively optimize drug-target interactions while maintaining favorable physicochemical properties.

Table 2: Hybridization Strategies and Biological Impact of Modified Scaffolds

Hybridization ApproachStructural ModificationBiological ConsequencePotency Enhancement
Conformational RestrictionReplacement of N-methylphenethylamine with (S)-3-phenylpiperidineReduced entropic penalty, Improved target complementarity3-fold increase in NAPE-PLD inhibition
Solubility OptimizationMorpholine → (S)-3-hydroxypyrrolidineReduced lipophilicity, Maintained H-bond capacity10-fold increase in NAPE-PLD inhibition
Hydrophobic ExtensionC₄-amino → N-(4-aminophenyl)Enhanced hydrophobic pocket engagement, π-π stackingNanomolar FLT3 inhibition (IC₅₀ ~0.9 nM)
Bioisosteric ReplacementPyrimidine → pyrrolopyrimidineIncreased planarity, Improved kinase selectivitySuperior microtubule depolymerization (EC₅₀ = 7.4 nM)

The synthetic versatility of 2-Methyl-6-morpholinopyrimidin-4-amine enables diverse molecular diversification pathways, facilitating structure-activity relationship exploration. The scaffold can be functionalized through sequential nucleophilic aromatic substitution reactions, with the C₄ chloro derivative serving as a key synthetic intermediate [4] [9]. Computational analyses of the parent scaffold reveal a hydrogen-bond donor capacity of 1, hydrogen-bond acceptor capacity of 5, and minimal rotatable bonds—properties that can be strategically modified during hybridization [4]. For instance, coupling the C₄ position with benzene-1,4-diamine yields extended analogs (e.g., C₁₅H₁₉N₅O) that maintain favorable drug-like properties while gaining additional hydrogen-bonding interactions with biological targets [9]. This hybrid molecule exhibits a molecular weight of 285.35 g/mol and retains moderate lipophilicity (calculated logP = 2.15), demonstrating how hybridization can expand pharmacological activity without violating Lipinski's rule parameters.

Properties

CAS Number

28732-85-6

Product Name

2-Methyl-6-morpholinopyrimidin-4-amine

IUPAC Name

2-methyl-6-morpholin-4-ylpyrimidin-4-amine

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)

InChI Key

NVYNZTGBWLAAPR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.